Sodium perchlorate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- DNA Extraction: It acts as a chaotropic agent, disrupting hydrogen bonds and protein-nucleic acid interactions. This allows for efficient isolation of DNA from biological samples like cells and tissues .

- Nucleic Acid Purification: During DNA and RNA purification protocols, sodium perchlorate monohydrate helps precipitate proteins and other unwanted components, leaving behind purified nucleic acids .

- In Situ Hybridization: This technique uses probes to detect specific DNA or RNA sequences within cells. Sodium perchlorate monohydrate enhances the stringency of these reactions, increasing the specificity of probe binding .

These properties make sodium perchlorate monohydrate a valuable tool for researchers working in various areas of molecular biology, allowing them to isolate and purify nucleic acids for further analysis and experimentation.

Research in other fields

It's important to note that while this section focused on applications in molecular biology, research is ongoing regarding sodium perchlorate monohydrate in other scientific fields. These include:

- Environmental remediation: Studies explore its potential for removing perchlorate, a known environmental contaminant, from water and soil .

- Medicine: Research investigates its use as a potential treatment for thyroid disorders and certain types of cancer, although these applications are still under investigation .

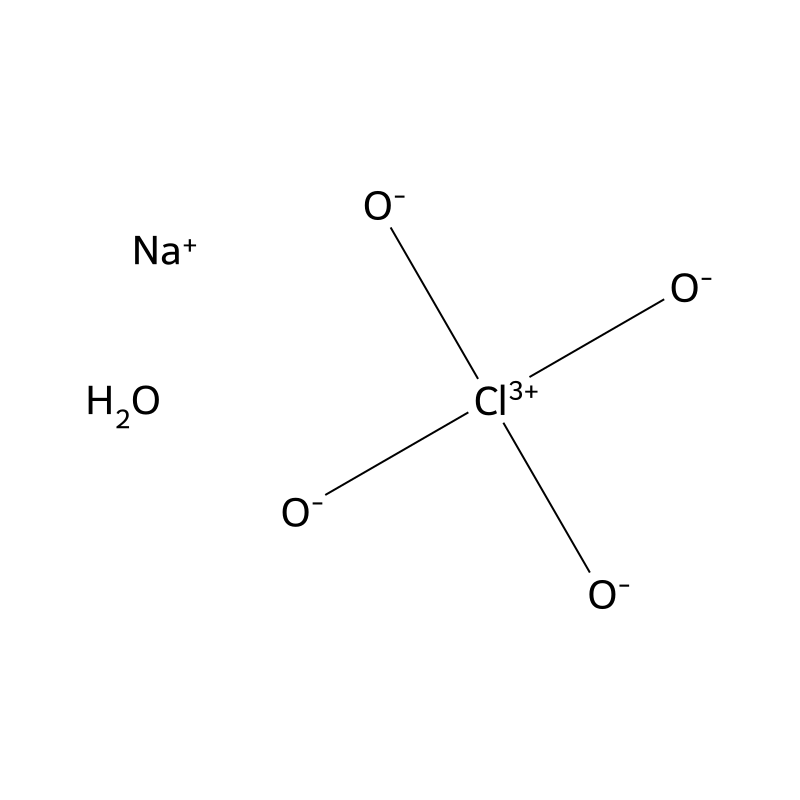

Sodium perchlorate monohydrate is an inorganic compound with the chemical formula NaClO₄·H₂O. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻), and appears as a white crystalline, hygroscopic solid. This compound is highly soluble in water and ethanol, with a solubility of approximately 2090 g/L at 25 °C, making it the most water-soluble of the common perchlorate salts . Its molar mass is 140.46 g/mol, and it crystallizes in a rhombic crystal system .

Sodium perchlorate monohydrate is notable for its stability at high temperatures, decomposing at around 490 °C to produce sodium chloride and dioxygen . It is used in various applications, including biochemistry and molecular biology, due to its properties as a denaturant for proteins and in DNA extraction processes .

- Acidic Medium:

- Alkaline Medium:

In terms of decomposition, upon heating, sodium perchlorate decomposes into sodium chloride and oxygen gas:

Sodium perchlorate has notable effects on biological systems, particularly concerning thyroid function. The compound can inhibit iodine uptake by the thyroid gland, which is significant in medical contexts, especially before administering iodinated contrast agents to patients with subclinical hyperthyroidism . Chronic exposure to low concentrations of perchlorate can disrupt thyroid hormone synthesis by competing with iodide uptake, leading to potential health risks .

The primary method for synthesizing sodium perchlorate monohydrate involves the electrochemical oxidation of sodium chlorate. This process can be conducted using inert electrodes such as platinum. The synthesis can occur in both acidic and alkaline conditions, as previously described. Additionally, sodium perchlorate can be formed through double decomposition reactions involving other perchlorate salts .

Sodium perchlorate monohydrate has a variety of applications across different fields:

- Biochemistry: Used as a denaturant for proteins and in DNA extraction protocols.

- Laboratory Chemistry: Serves as an unreactive background electrolyte due to its high solubility and inert behavior in solution.

- Medicine: Employed to block iodine uptake in patients prior to contrast agent administration.

- Chemical Manufacturing: Acts as a precursor for other perchlorates like ammonium and potassium perchlorates .

Research has indicated that sodium perchlorate interacts with biological systems primarily through its effects on thyroid function. It competes with iodide for uptake in the thyroid gland, which can lead to hypothyroidism if consumed in significant amounts over time. Studies have also explored its role as an oxidizing agent in various

Sodium perchlorate monohydrate is part of a broader class of perchlorates that share similar chemical properties but differ in solubility and applications. Here are some similar compounds:

| Compound Name | Chemical Formula | Solubility (g/L) | Unique Characteristics |

|---|---|---|---|

| Ammonium perchlorate | NH₄ClO₄ | ~200 | Used extensively in rocket propellants |

| Potassium perchlorate | KClO₄ | ~100 | Commonly used in pyrotechnics |

| Lithium perchlorate | LiClO₄ | ~1000 | Notable for its use in lithium batteries |

Uniqueness of Sodium Perchlorate Monohydrate:

- Sodium perchlorate monohydrate is distinguished by its exceptional water solubility compared to other perchlorates.

- It serves specific roles in laboratory settings due to its inertness and ability to act as a supporting electrolyte.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 129 of 130 companies with hazard statement code(s):;

H271 (100%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant